molecular formula C12H18ClN B13755998 (+-)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride CAS No. 56485-61-1

(+-)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride

Cat. No.: B13755998
CAS No.: 56485-61-1
M. Wt: 211.73 g/mol
InChI Key: HJOPRBLZBUMUEM-UHFFFAOYSA-N
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Description

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride is a chemical compound with a complex structure that includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration . This method is well-adopted for the preparation of similar nitrogen-based heterocyclic compounds.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .

Properties

CAS No.

56485-61-1

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride

InChI

InChI=1S/C12H17N.ClH/c1-12(13)8-4-7-10-5-2-3-6-11(10)9-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H

InChI Key

HJOPRBLZBUMUEM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC=CC=C2C1)[NH3+].[Cl-]

Origin of Product

United States

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